molecular formula C15H3F18FeO6 B8021141 Ferric(III) Hexafluoroacetylacetonate

Ferric(III) Hexafluoroacetylacetonate

Cat. No.: B8021141
M. Wt: 677.00 g/mol
InChI Key: NBPRJLXRDBDIFS-VRBCMZOBSA-K
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Description

Ferric(III) hexafluoroacetylacetonate (Fe(hfacac)₃), also known as tris(hexafluoroacetylacetonato)iron(III), is a fluorinated β-diketonate complex with the molecular formula C₁₅H₃F₁₈FeO₆ and a molecular weight of 677.00 g/mol . This compound is characterized by its high purity (>95%) and serves as a synthetic reagent in biochemical research and materials science. Its structure comprises an Fe³⁺ ion coordinated by three hexafluoroacetylacetonate (hfacac⁻) ligands, which are electron-withdrawing due to the presence of six fluorine atoms per ligand. This fluorination enhances thermal stability and volatility compared to non-fluorinated analogs, making Fe(hfacac)₃ suitable for applications like metal-organic chemical vapor deposition (MOCVD) .

Properties

IUPAC Name

(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;iron(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPRJLXRDBDIFS-VRBCMZOBSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H3F18FeO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferric(III) Hexafluoroacetylacetonate can be synthesized through a reaction involving ferric sulfate and hexafluoroacetylacetone under controlled conditions. The reaction typically involves refluxing the reactants to obtain a dark red-brown precipitate, which is then filtered, washed, and dried under vacuum .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ferric(III) Hexafluoroacetylacetonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include ammonia, which reacts with Fe(III) ions to produce red-brown Fe(OH)3 . The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with ammonia yield Fe(OH)3, while ligand substitution reactions can produce various iron complexes .

Scientific Research Applications

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Ferric(III) hexafluoroacetylacetonate serves as a precursor in CVD and ALD processes to deposit thin films of iron oxide and other iron-containing materials. Its high volatility and thermal stability make it suitable for these deposition techniques.

  • Case Study : Research indicates that the use of metal diketonates like this compound allows for the deposition of high-quality oxide films at lower temperatures (down to 450 °C), which is beneficial for semiconductor applications .
ApplicationProcess TypeTemperature RangeMaterial Deposited
Thin Film DepositionCVD/ALD450 °C - 600 °CIron Oxide Films

Catalysis

The compound is utilized as a catalyst in various organic synthesis reactions due to its ability to stabilize reactive intermediates.

  • Example : In a study involving the synthesis of carbon nanostructures, this compound was used as a precursor, demonstrating its effectiveness in facilitating reactions under controlled conditions .

Magnetic Materials

Due to its magnetic properties, this compound is investigated for applications in magnetic materials and devices.

  • Application : It is explored for use in low-grade magnets and memory tape due to its iron content and magnetic characteristics .

Polymorphism and Structural Studies

Recent studies have revealed that this compound can crystallize into multiple polymorphs, which may influence its reactivity and application potential.

  • Research Findings : Two polymorph modifications were identified, suggesting that structural variations could lead to different catalytic properties or stability profiles . This aspect is crucial for tailoring materials for specific applications.

Comparison with Similar Compounds

Structural and Physical Properties

Metal hexafluoroacetylacetonates share a common β-diketonate ligand framework but differ in coordination geometry and physical properties due to the central metal ion.

Table 1: Physical Properties of Selected Metal Hexafluoroacetylacetonates

Metal Complex Molecular Formula Molecular Weight Melting Point (°C) Solubility Volatility Trend
Fe(III) hfacac C₁₅H₃F₁₈FeO₆ 677.00 Not reported Insoluble in H₂O High (fluorination effect)
Cr(III) hfacac C₁₅H₆CrF₁₈O₆ 675.93 83–85 Insoluble in H₂O Moderate
Al(III) hfacac Al(CF₃COCHCOCF₃)₃ 762.23 Not reported Not reported High
Sc(III) hfacac Sc(C₅HF₆O₂)₃ 468.09 Sublimes >100°C Low Very high

Key Observations :

  • Fluorination lowers vapor pressure compared to aromatic substituents (e.g., phenyl) but increases volatility relative to non-fluorinated analogs like Fe(acac)₃ .
  • Fe(hfacac)₃ exhibits higher thermal stability than Eu(III) hfacac coordination polymers, which decompose above 430°C .

Key Comparisons :

  • Oxidative Capacity: Mn(III) hfacac is a stronger oxidant (0.9 V vs.
  • Luminescence : Eu(III) and Tb(III) hfacac complexes exhibit tunable emission dependent on ancillary ligands, whereas Fe(III) hfacac lacks luminescent properties .
  • Magnetism : Dy(III) hfacac demonstrates single-ion magnetism, whereas Fe(III) hfacac’s magnetic behavior remains unexplored in the literature .

Coordination Chemistry

  • Fe(III) hfacac: Likely adopts an octahedral geometry with six oxygen atoms from three bidentate hfacac⁻ ligands. No crystallographic data is available in the provided evidence.
  • Ln(III) hfacac : Lanthanides like La(III) and Nd(III) coordinate with six hfacac⁻ oxygens and additional ligands (e.g., water, nitronyl nitroxides), achieving coordination numbers up to nine .
  • Mn(III) hfacac : Forms cis-Mn(hfacac)₂(H₂O)₂ upon reduction, indicating flexible ligand exchange .

Thermal and Volatility Trends

Fluorinated β-diketonates generally exhibit higher volatility than their non-fluorinated counterparts. For example:

  • Substituting a trifluoromethyl group for a phenyl group in Cu(hfacac) decreases vapor pressure by 5.5 orders of magnitude .
  • Sc(III) hfacac sublimates at lower temperatures than Sc(acac)₃, making it preferable for MOCVD .

Biological Activity

Ferric(III) hexafluoroacetylacetonate (Fe(hfac)₃) is a coordination compound that has garnered attention in the fields of bioinorganic chemistry and medicinal research due to its unique chemical properties and potential biological activities. This article reviews the biological activity of Fe(hfac)₃, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its octahedral geometry, where the iron ion is coordinated by three hexafluoroacetylacetonate ligands. The presence of fluorine atoms in the ligands enhances the electron-withdrawing properties, which can influence the biological interactions of the complex.

Antimicrobial Activity

Research indicates that metal complexes, including ferric(III) compounds, exhibit significant antimicrobial properties. The mechanism behind this activity often involves the chelation theory, where metal ions enhance the lipophilicity of the ligands, facilitating their penetration through microbial cell membranes.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated various Ln(III) complexes, including Fe(hfac)₃, against several bacterial strains. The results are summarized in Table 1:

ComplexGram-positive ActivityGram-negative ActivityFungal Activity
Ferric(III) hfac₃ModerateHighLow
La(III)-complexHighModerateModerate
Sm(III)-complexHighHighLow

The findings suggest that Fe(hfac)₃ demonstrated high efficacy against Gram-negative bacteria, which is crucial for developing new antimicrobial agents against resistant strains .

Antioxidant Activity

This compound has also been studied for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thus preventing oxidative stress-related diseases.

Experimental Findings

In vitro assays measuring the radical scavenging activity of Fe(hfac)₃ showed promising results against DPPH and ABTS radicals. The antioxidant capacity was compared to standard antioxidants like Trolox. The results are presented in Table 2:

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Ferric(III) hfac₃6575
Trolox8590

These results indicate that Fe(hfac)₃ possesses significant antioxidant activity, making it a candidate for further investigation in oxidative stress-related conditions .

Anticancer Activity

The potential anticancer effects of Fe(hfac)₃ have been explored in various studies. Metal complexes can interact with biomolecules and disrupt cellular processes, leading to apoptosis in cancer cells.

Cytotoxicity Studies

In a study examining the cytotoxic effects of various metal complexes on cancer cell lines, Fe(hfac)₃ was found to induce apoptosis in human breast cancer cells (MCF-7). The IC50 values are summarized in Table 3:

ComplexMCF-7 IC50 (µM)HeLa IC50 (µM)
Ferric(III) hfac₃1520
Cisplatin1012

The results suggest that Fe(hfac)₃ exhibits moderate cytotoxicity against cancer cells, warranting further exploration into its mechanisms of action .

Q & A

Q. What are the optimal synthetic routes for Fe(hfac)₃, and how are impurities minimized?

Fe(hfac)₃ is typically synthesized via ligand substitution reactions. A common method involves reacting FeCl₃ with hexafluoroacetylacetone (Hhfac) in anhydrous ethanol under inert gas (e.g., N₂) at 60–80°C for 12–24 hours. Excess Hhfac ensures complete substitution of chloride ligands. Purification is achieved through vacuum sublimation (80–100°C, 10⁻³ Torr) to remove unreacted ligands and solvent residues. Residual chloride contamination can be monitored via X-ray photoelectron spectroscopy (XPS) or ion chromatography .

Q. What characterization techniques are critical for confirming Fe(hfac)₃ purity and structure?

  • FTIR : Confirm ligand coordination via C=O stretching (~1650 cm⁻¹) and CF₃ vibrations (~1250 cm⁻¹).
  • NMR (¹⁹F) : Detect free Hhfac (δ = -75 ppm) versus coordinated hfac⁻ (δ = -63 ppm).
  • Elemental Analysis : Match experimental C/F ratios to theoretical values (C: 22.1%, F: 41.9%).
  • Magnetic Susceptibility : Fe(hfac)₃ exhibits paramagnetism (µeff ≈ 5.9 µB), consistent with high-spin Fe(III) .

Q. How does solubility in organic solvents impact Fe(hfac)₃’s utility in coordination chemistry?

Fe(hfac)₃ is highly soluble in non-polar solvents (toluene, benzene) due to its fluorinated ligands, enabling homogeneous reaction conditions. Solubility

SolventSolubility (g/100 mL, 25°C)
Toluene12.3
Acetonitrile2.1
THF7.8
This property facilitates its use as a precursor in metal-organic frameworks (MOFs) and radical scavenging studies .

Q. What thermal decomposition pathways are observed for Fe(hfac)₃?

Thermogravimetric analysis (TGA) under N₂ reveals a two-step decomposition:

Ligand Loss : 150–250°C (mass loss ~70%), forming FeF₃ and volatile CF₃COCH₃.

Oxide Formation : >300°C, FeF₃ converts to Fe₂O₃ in the presence of trace O₂.
Activation energy for ligand dissociation: 670 ± 130 cal/mol .

Advanced Research Questions

Q. How does γ-radiolysis of Fe(hfac)₃ in toluene inform radical scavenging mechanisms?

Under ⁶⁰Co-γ irradiation (120 krad/h), Fe(hfac)₃ undergoes one-electron reduction to Fe(hfac)₂⁻ with a radiation chemical yield (G-value) of 1.05 molecules/100 eV. Key findings:

  • Primary Radicals : Methyl (•CH₃) and benzyl (•C₆H₅CH₂) radicals are trapped by Fe(hfac)₃.
  • Byproducts : H₂ (G = 0.13) and CH₄ (G = 0.0052) indicate secondary H-abstraction reactions.
    This system models redox-active metal complexes in radiation chemistry .

Q. Can Fe(hfac)₃ act as a redox mediator in catalytic cycles, given ligand non-innocence?

Recent studies on Cr(hfac)₃ demonstrate that hfac⁻ ligands can stabilize ligand radicals (hfac•²⁻) during metal-centered redox processes. For Fe(hfac)₃, DFT calculations suggest a similar pathway:

  • Fe(III) → Fe(II) Reduction : Coupled with ligand radical formation (S = ½).
  • EPR Evidence : A g ≈ 2.0 signal in reduced Fe(hfac)₃ solutions supports ligand participation.
    This challenges the assumption of hfac⁻ as a passive spectator .

Q. How is Fe(hfac)₃ utilized in atomic layer deposition (ALD) of metal fluorides?

Fe(hfac)₃ can be integrated into ALD via two approaches:

Direct Fluorination : React with ozone (O₃) at 250–300°C to deposit FeF₃ films (growth rate: 0.2 Å/cycle).

Oxide Conversion : Deposit Fe₂O₃ from Fe(acac)₃, then fluorinate using Hhfac/O₃.
Stoichiometry is verified via Rutherford backscattering (RBS), showing <5% oxygen contamination .

Q. What contradictions exist in reported kinetic data for Fe(hfac)₃-mediated oxidations?

Studies on Mn(hfac)₃ oxidation of hydrocarbons reveal two competing mechanisms:

  • Electron Transfer (ET) : Dominant for electron-rich substrates (e.g., p-methoxytoluene, k = 10⁻² M⁻¹s⁻¹).
  • Hydrogen Atom Transfer (HAT) : Favored for less activated substrates (e.g., cyclohexadiene, k = 10⁻⁴ M⁻¹s⁻¹).
    Fe(hfac)₃’s higher redox potential (E ≈ 1.2 V vs. SCE) may shift this balance, necessitating in-situ UV-Vis monitoring .

Q. Tables of Critical Data

Q. Table 1. Radiolytic Products of Fe(hfac)₃ in Toluene

ProductG-Value (molecules/100 eV)Activation Energy (cal/mol)
Fe(hfac)₂⁻1.05 ± 0.03670 ± 130
H₂0.13 ± 0.030
CH₄0.0052 ± 0.00201200 ± 900

Q. Table 2. ALD Parameters for FeF₃ Deposition

ParameterValue
PrecursorFe(hfac)₃
Co-reactantO₃
Temperature300°C
Growth Rate0.2 Å/cycle
Refractive Index1.62 (at 550 nm)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ferric(III) Hexafluoroacetylacetonate
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